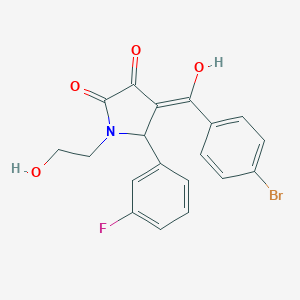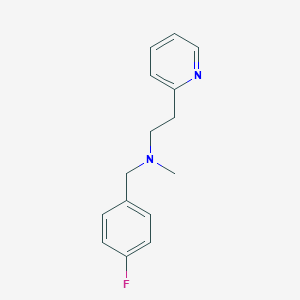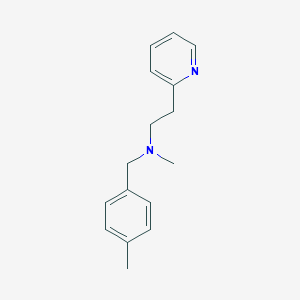![molecular formula C19H21ClFN3O B248913 N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as fallypride and is classified as a dopamine D2/D3 receptor antagonist. In
Wirkmechanismus
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a dopamine D2/D3 receptor antagonist. The compound binds to the dopamine receptors, preventing dopamine from binding to the receptors and inhibiting the downstream signaling pathways. This mechanism of action is believed to be responsible for the compound's potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have significant effects on the dopamine system in the brain. The compound's binding to dopamine receptors leads to decreased dopamine signaling, which can result in changes in behavior and cognitive function. The compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide's ability to bind to dopamine D2/D3 receptors makes it a valuable tool in neuroimaging studies. The compound's specificity for these receptors allows for the accurate measurement of dopamine receptor density and availability in the brain. However, the compound's effects on other neurotransmitter systems and the potential for off-target effects must be considered when interpreting the results of these studies.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in scientific research. One potential area of research is the use of the compound in the development of new therapies for neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. Another area of research is the use of the compound in neuroimaging studies to better understand the role of the dopamine system in these disorders. Finally, the compound's potential effects on other neurotransmitter systems and the potential for off-target effects should be further studied to better understand its overall effects on brain function.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with piperazine in the presence of a base such as sodium hydride. The reaction results in the formation of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide as a white solid. The compound can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. The compound has also been used in neuroimaging studies to study the dopamine system's role in these disorders.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Molekularformel |
C19H21ClFN3O |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21ClFN3O/c20-15-5-1-3-7-17(15)22-19(25)9-10-23-11-13-24(14-12-23)18-8-4-2-6-16(18)21/h1-8H,9-14H2,(H,22,25) |
InChI-Schlüssel |
YQBOSDIJPRIRHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
Löslichkeit |
54.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)






![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)


![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)